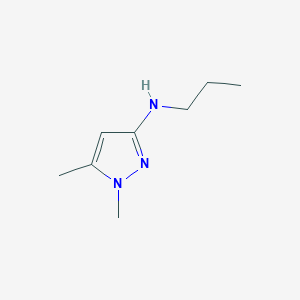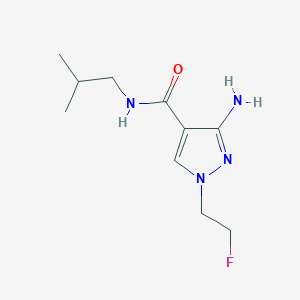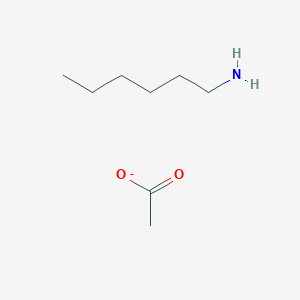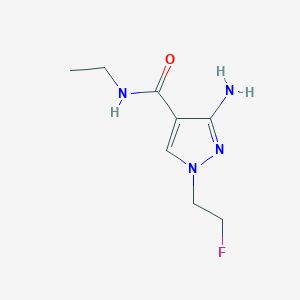-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734749.png)
[(4-methoxyphenyl)methyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxyphenyl)methylamin ist eine komplexe organische Verbindung, die eine Methoxyphenylgruppe und eine Pyrazolylgruppe aufweist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Methoxyphenyl)methylamin umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Herstellung des 4-Methoxybenzylamins, das dann unter bestimmten Bedingungen mit einem Pyrazolderivat umgesetzt wird, um das Endprodukt zu bilden. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium- oder Kupferkomplexe.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Herstellung dieser Verbindung die Verwendung von großtechnischen Batchreaktoren umfassen, in denen die Reaktanten unter kontrollierten Temperaturen und Drücken kombiniert werden. Die Verwendung von kontinuierlichen Fließreaktoren kann ebenfalls eingesetzt werden, um die Effizienz und Ausbeute des Syntheseprozesses zu verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-methoxybenzylamine, which is then reacted with a pyrazole derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Methoxyphenyl)methylamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid gefördert werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können auftreten, abhängig von den verwendeten Reagenzien und Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierte Lösungsmittel und Katalysatoren wie Aluminiumchlorid.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu entsprechenden Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
(4-Methoxyphenyl)methylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als biochemische Sonde untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Mechanismus, über den (4-Methoxyphenyl)methylamin seine Wirkungen entfaltet, beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme oder Rezeptoren sein, die eine Rolle in verschiedenen biochemischen Stoffwechselwegen spielen. Die Verbindung kann diese Stoffwechselwege modulieren, indem sie an die aktiven Stellen von Enzymen oder Rezeptoren bindet und so deren Aktivität verändert.
Wirkmechanismus
The mechanism by which (4-methoxyphenyl)methyl-1H-pyrazol-4-yl]methyl})amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound can modulate these pathways by binding to the active sites of enzymes or receptors, thereby altering their activity.
Eigenschaften
Molekularformel |
C14H16F3N3O |
|---|---|
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C14H16F3N3O/c1-20-9-11(13(19-20)14(15,16)17)8-18-7-10-3-5-12(21-2)6-4-10/h3-6,9,18H,7-8H2,1-2H3 |
InChI-Schlüssel |
WFKQDABRGQSQKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C(F)(F)F)CNCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)

![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![N-[(3-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734705.png)
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)


![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)


